![molecular formula C18H18N2O2S B5719458 (2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5719458.png)
(2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone and a hydroxy-dimethylphenyl carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-4,5-dimethylphenyl isothiocyanate with 3-phenylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Flubendiamide: An insecticide with a similar structural motif, used in agriculture.
Uniqueness
(2E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-10-15(16(21)11-13(12)2)19-18(23)20-17(22)9-8-14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H2,19,20,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNJFUULNEZQA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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